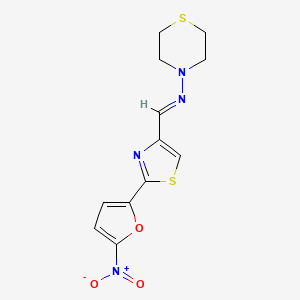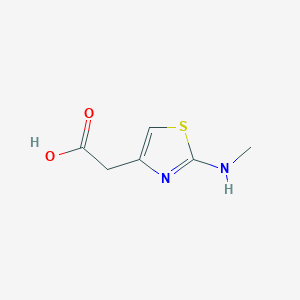
N-((2-(5-Nitro-2-furanyl)-4-thiazolyl)methylene)-4-thiomorpholinamine
概要
説明
N-((2-(5-Nitro-2-furanyl)-4-thiazolyl)methylene)-4-thiomorpholinamine is a complex organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad-spectrum antibacterial properties. The structure of this compound includes a nitrofuran moiety, a thiazole ring, and a thiomorpholine group, making it a unique and versatile molecule in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(5-Nitro-2-furanyl)-4-thiazolyl)methylene)-4-thiomorpholinamine typically involves the condensation of 5-nitro-2-furaldehyde with 4-thiomorpholinamine in the presence of a thiazole derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-((2-(5-Nitro-2-furanyl)-4-thiazolyl)methylene)-4-thiomorpholinamine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions using reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and hydrogen gas with a palladium catalyst are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiazole derivatives.
科学的研究の応用
N-((2-(5-Nitro-2-furanyl)-4-thiazolyl)methylene)-4-thiomorpholinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings and polymers.
作用機序
The antibacterial activity of N-((2-(5-Nitro-2-furanyl)-4-thiazolyl)methylene)-4-thiomorpholinamine is primarily due to its ability to interfere with bacterial DNA synthesis. The compound is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, proteins, and cell membranes. This leads to the inhibition of bacterial growth and ultimately cell death. The molecular targets include bacterial enzymes involved in DNA replication and repair pathways.
類似化合物との比較
N-((2-(5-Nitro-2-furanyl)-4-thiazolyl)methylene)-4-thiomorpholinamine can be compared with other nitrofuran derivatives such as:
Nitrofurantoin: Used primarily for urinary tract infections, it shares a similar nitrofuran moiety but differs in its overall structure and specific applications.
Nitrofurazone: Another nitrofuran derivative used as a topical antibacterial agent, it has a different mechanism of action and spectrum of activity.
Nifuroxazide: Used as an intestinal antiseptic, it has a similar nitrofuran core but is structurally distinct and used for different medical conditions.
The uniqueness of this compound lies in its combination of the nitrofuran, thiazole, and thiomorpholine groups, which confer specific chemical and biological properties that are not found in other similar compounds.
特性
IUPAC Name |
(E)-1-[2-(5-nitrofuran-2-yl)-1,3-thiazol-4-yl]-N-thiomorpholin-4-ylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S2/c17-16(18)11-2-1-10(19-11)12-14-9(8-21-12)7-13-15-3-5-20-6-4-15/h1-2,7-8H,3-6H2/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJNNKWTFDJZAW-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1N=CC2=CSC(=N2)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1/N=C/C2=CSC(=N2)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31898-48-3 | |
| Record name | 4-Thiomorpholinamine, N-((2-(5-nitro-2-furanyl)-4-thiazolyl)methylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031898483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Amino-1-cyanoimidazo[1,5-A]pyrazine-6-carboxylic acid](/img/structure/B3350859.png)
![2-Methylfuro[3,2-c]pyridine](/img/structure/B3350863.png)
![1H-[1,2,4]Triazino[6,5-b]indole-3-thiol](/img/structure/B3350880.png)


![Pyrrolo[1,2-a]quinoline](/img/structure/B3350903.png)



![2-Methylpyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B3350939.png)

